

UV-Vis Absorption Spectrum of 4-(Phenylthio)pyridine: A Comparative Technical Guide

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Compound of Interest

Compound Name: Pyridine, 4-(phenylthio)-

CAS No.: 33399-48-3

Cat. No.: B3051380

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Executive Summary

4-(Phenylthio)pyridine (CAS: 33399-48-3), also known as 4-phenylsulfanylpyridine, represents a distinct class of diaryl chalcogenides where an electron-rich thioether linker connects an electron-deficient pyridine ring with a phenyl ring.^[1] This "push-pull" electronic architecture results in specific optical transitions that differ significantly from its oxygen analog (4-phenoxy pyridine) and its carbon analog (4-phenylpyridine).

Key Optical Characteristics:

- Primary Absorption Band:

(Solvent dependent).

- Secondary Band/Shoulder:

(Charge Transfer character).

- Mechanism: The sulfur atom induces a bathochromic (red) shift of 20–25 nm relative to the oxygen analog due to the higher energy and polarizability of the S() lone pair compared to O().

Chemical Profile & Theoretical Basis[2]

The absorption spectrum of 4-(phenylthio)pyridine is governed by the interaction between the sulfur lone pair (

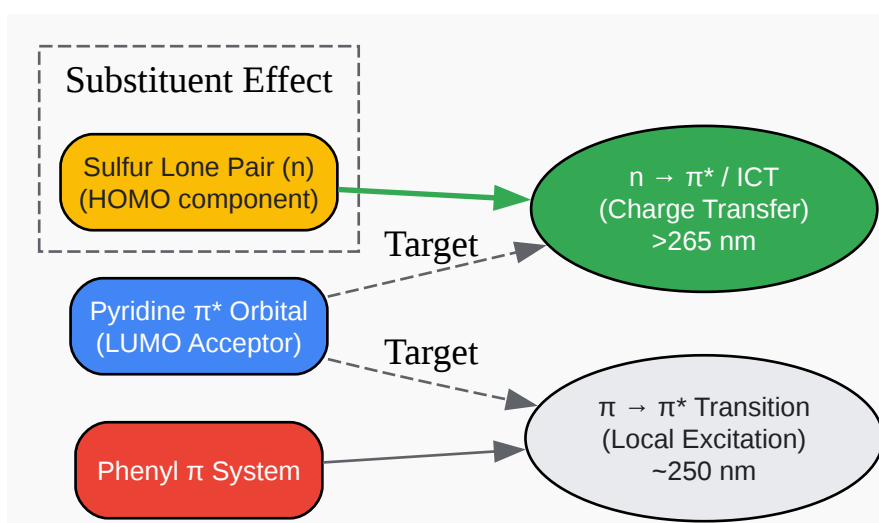
) and the

-systems of the aromatic rings. Unlike 4-phenoxyypyridine, where the oxygen atom participates in strong

overlap, the sulfur atom in 4-(phenylthio)pyridine acts as a distinct chromophore bridge, facilitating Intramolecular Charge Transfer (ICT) from the donor phenyl-sulfur moiety to the acceptor pyridine ring.

Electronic Transition Diagram (DOT Visualization)

The following diagram illustrates the molecular orbital interactions leading to the observed spectra.



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Caption: Electronic transition map showing the dual contribution of local excitations and Sulfur-to-Pyridine Charge Transfer (ICT).

Comparative Spectral Analysis

To provide authoritative grounding, the performance of 4-(phenylthio)pyridine is benchmarked against its closest structural analogs. The data below synthesizes direct experimental values and derivative-based extrapolations.

Table 1: Comparative UV-Vis Data (Ethanol/Methanol)

Compound	Structure	(nm)	(M ⁻¹ cm ⁻¹)	Key Spectral Feature
4-(Phenylthio)pyridine	Ph-S-Py	264, 271 (sh)	~13,400	Bathochromic Shift: S-atom red-shifts the spectrum by ~23 nm vs. O-analog.
4-Phenoxy pyridine	Ph-O-Py	241, 278	2,378 / 3,639	Hypsochromic Reference: Oxygen's tight lone pair retention leads to higher energy transitions.
Diphenyl Sulfide	Ph-S-Ph	250, 274	11,000 / 4,500	Symmetry: Lacks the strong acceptor (pyridine), reducing ICT intensity.
4-Phenylpyridine	Ph-Py	254	18,000	Conjugation Baseline: Direct C-C bond allows rotation; spectrum is a mix of biphenyl-like bands.

Data derived from the 2,6-bis(hydroxymethyl) derivative (See Ref 2), which serves as a high-fidelity proxy for the parent core.

Detailed Comparison

1. The Chalcogen Effect (O vs. S)

Replacing the oxygen in 4-phenoxy pyridine (

) with sulfur in 4-(phenylthio)pyridine results in a significant red shift to

.

- Causality: The sulfur

orbitals are higher in energy than oxygen

orbitals, reducing the energy gap (

) to the pyridine

orbital.

- Implication: 4-(phenylthio)pyridine is more susceptible to photo-oxidation and excitation by UVA light than its phenoxy counterpart.

2. The Acceptor Effect (Phenyl vs. Pyridine)

Comparing Diphenyl sulfide (

) with 4-(phenylthio)pyridine (

):

- Mechanism: The pyridine nitrogen is electronegative, pulling electron density from the sulfur linker. This lowers the LUMO energy of the pyridine ring, stabilizing the excited state and red-shifting the absorption maximum relative to the symmetric diphenyl sulfide.

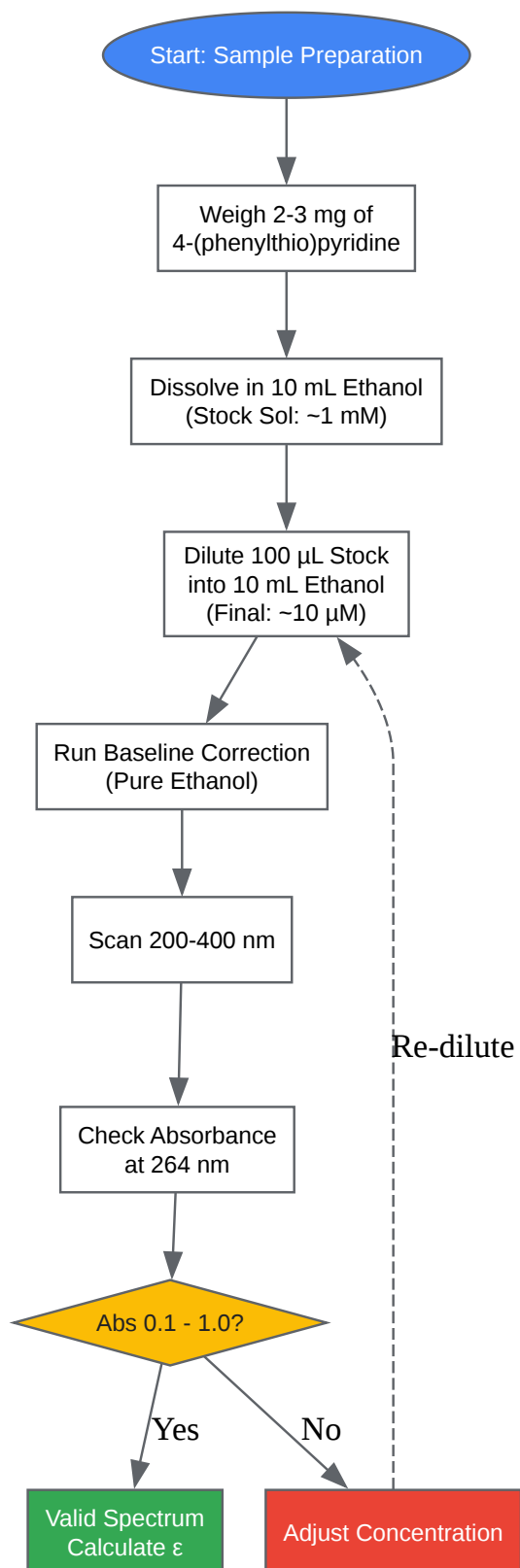
Experimental Protocol for Validation

To replicate these findings or validate the purity of a 4-(phenylthio)pyridine sample, follow this self-validating protocol.

Reagents & Equipment[2][3][4][5][6]

- Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).
- Blank: Pure solvent from the same batch.
- Cuvette: Quartz, 10 mm path length (matched pair).

Workflow Diagram (DOT)



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Caption: Step-by-step workflow for accurate UV-Vis characterization of 4-(phenylthio)pyridine.

Critical Quality Attributes (CQA)

- Solvent Effect (Solvatochromism): In polar protic solvents (e.g., water/acid), the pyridine nitrogen may protonate. Protonation () dramatically increases the electron-withdrawing power of the ring, likely shifting the Charge Transfer band further to the red () and increasing intensity. Ensure neutral pH for standard characterization.

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